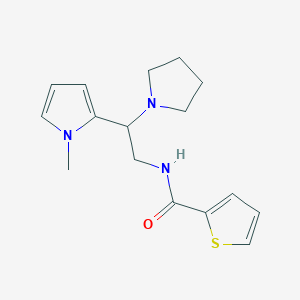

![molecular formula C17H18N4O2S B2796595 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone CAS No. 690642-30-9](/img/structure/B2796595.png)

2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

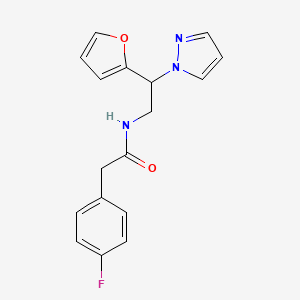

“2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone” is a chemical compound with the linear formula C23H18N4OS . It is part of a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinolin-1-yl group, a thio group, and a morpholinoethanone group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the available literature, similar compounds have been subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Physical And Chemical Properties Analysis

This compound has a molecular weight of 398.49 . Other physical and chemical properties are not specified in the available literature.Applications De Recherche Scientifique

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and evaluated for anticancer activity against human neuroblastoma and human colon carcinoma cell lines. Some derivatives demonstrated significant cytotoxicity, indicating the potential of this chemical scaffold in developing anticancer agents (B. N. Reddy et al., 2015).

Antimicrobial and Antifungal Properties

Compounds synthesized from 1,2,4-triazolo[4,3-a]quinoline and related scaffolds have been investigated for antimicrobial and antifungal activities. Research shows that these derivatives can exhibit good to moderate activity against a variety of microorganisms, suggesting their utility in developing new antimicrobial and antifungal agents (Muhammet Özyanik et al., 2012).

Synthesis and Characterization

Studies on the synthesis and characterization of triazolo and pyrazolo derivatives of quinoline nucleus have provided valuable insights into the chemical behavior and properties of these compounds. These research efforts contribute to the understanding of how different substitutions and chemical modifications impact the activity and stability of the resulting compounds (A. Sharba et al., 2016).

Molecular Rearrangements and Synthesis Techniques

Further studies explore the molecular rearrangements and innovative synthesis techniques for creating triazolo[4,3-a]quinoline derivatives. These researches not only expand the toolkit for synthesizing these compounds but also open up new pathways for developing drugs and materials with tailored properties (Derek L. Crabb et al., 1999).

Orientations Futures

Propriétés

IUPAC Name |

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-12-10-15-18-19-17(21(15)14-5-3-2-4-13(12)14)24-11-16(22)20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKDJOAQZMVOOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-11-oxa-2,4,6,7-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5,8-tetraene](/img/structure/B2796513.png)

![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine](/img/structure/B2796514.png)

![6-(3-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2796516.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide](/img/structure/B2796524.png)

![2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2796525.png)

![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2796532.png)

![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one](/img/structure/B2796533.png)